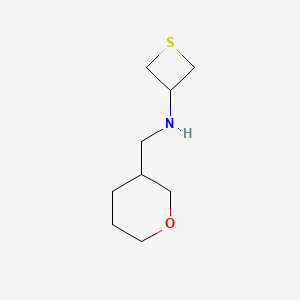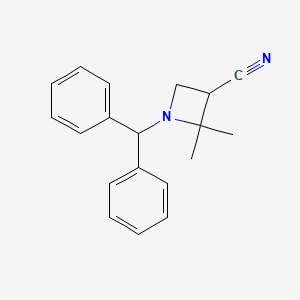
Tetrahydrofuran-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran-2-sulfinic acid is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-sulfinic acid typically involves the reaction of tetrahydrofuran with sulfur dioxide and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the sulfinic acid group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation processes or biocatalytic methods employing specific enzymes can be explored to achieve efficient production. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrofuran-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
Thiols and sulfides: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofuran-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of tetrahydrofuran-2-sulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. These interactions are crucial in mediating the compound’s biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Sodium sulfinate: A related compound with similar reactivity but different solubility and stability properties.
Sulfonic acids: Compounds that are more oxidized forms of sulfinic acids and have distinct chemical behaviors.
Thiols and sulfides: Reduced forms of sulfinic acids with different reactivity profiles
Uniqueness: Tetrahydrofuran-2-sulfinic acid is unique due to its combination of a tetrahydrofuran ring and a sulfinic acid group, which imparts distinct chemical properties.
Eigenschaften
Molekularformel |
C4H8O3S |
|---|---|
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
oxolane-2-sulfinic acid |
InChI |
InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6) |
InChI-Schlüssel |
DTJSDLBAQTZMDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


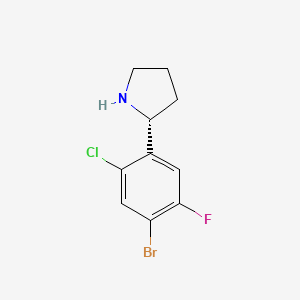
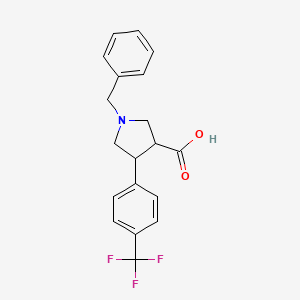
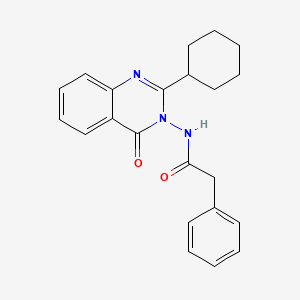

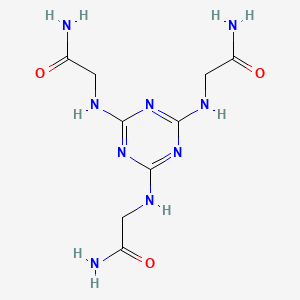
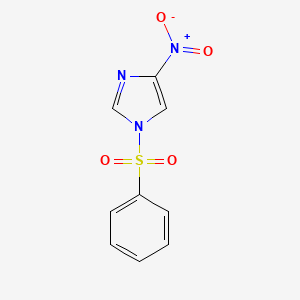



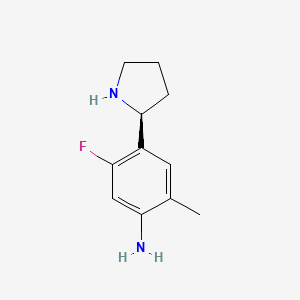
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)

